(Z)-11-Tetradecenyl acetate is a natural product found in Kaempferia galanga, Tortrix viridana, and Platynota stultana with data available.
(Z)-11-Tetradecenyl acetate
CAS No.: 20711-10-8
Cat. No.: VC21089694
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20711-10-8 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | [(Z)-tetradec-11-enyl] acetate |
| Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4- |
| Standard InChI Key | YJINQJFQLQIYHX-PLNGDYQASA-N |
| Isomeric SMILES | CC/C=C\CCCCCCCCCCOC(=O)C |
| SMILES | CCC=CCCCCCCCCCCOC(=O)C |
| Canonical SMILES | CCC=CCCCCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structure
(Z)-11-Tetradecenyl acetate is an alkenyl acetate compound characterized by a specific molecular configuration that determines its biological activity. The compound features a carbon chain with a double bond in the cis (Z) configuration at the eleventh carbon position and an acetate functional group.
Basic Chemical Information
The compound is formally identified through multiple chemical nomenclature systems and registries. It possesses a distinct molecular structure that enables specific biological recognition by insect receptor systems.
(Z)-11-Tetradecenyl acetate has numerous synonyms including: Z-11-TDA, Z11-14Ac, cis-11-tetradecenyl acetate, and (Z)-tetradec-11-enyl acetate, among others documented in chemical databases . This diversity in naming reflects its widespread study across different research fields and applications. The compound is registered with CAS number 20711-10-8 and EINECS number 243-982-8 .
Molecular Characteristics
The molecular formula of (Z)-11-Tetradecenyl acetate is C16H30O2 with a molecular weight of 254.41 g/mol . Its structural configuration, particularly the Z (cis) orientation of the double bond, is crucial for its biological activity, as this specific stereochemistry enables recognition by insect pheromone receptors.
Physical and Chemical Properties
(Z)-11-Tetradecenyl acetate exists as a colorless oil under standard conditions. Its physical properties make it suitable for both laboratory research and field applications in pest management systems.
Physical Properties
The compound demonstrates physical characteristics typical of medium-chain alkenyl acetates. These properties influence its environmental persistence, volatility, and application methods when used in pest management systems.
Table 1: Physical Properties of (Z)-11-Tetradecenyl Acetate
Chemical Characteristics
Understanding the chemical properties of (Z)-11-Tetradecenyl acetate is essential for synthesizing, storing, and deploying the compound effectively. These characteristics determine its stability during storage and field application.
The compound demonstrates moderate solubility in organic solvents, being sparingly soluble in methanol and readily soluble in chloroform . Its LogP value is estimated at 5.0-6.5, indicating high lipophilicity . This property influences its behavior in biological systems and environmental matrices.
For optimal preservation, (Z)-11-Tetradecenyl acetate should be stored at 2-8°C to prevent degradation . The compound's stability in field conditions influences its effectiveness in pheromone traps and mating disruption systems.
Biological Function as an Insect Pheromone
(Z)-11-Tetradecenyl acetate serves a critical function in insect communication, particularly as a component of sex pheromones in several economically important pest species.
Role in Insect Communication
Sex pheromones are chemical signals produced by one sex (typically females) to attract potential mates of the same species. (Z)-11-Tetradecenyl acetate functions as a primary or secondary component in the pheromone blends of multiple lepidopteran species.
The compound has been identified as a main component in the female sex pheromone of Tortrix viridana (green oak leaf roller moth), where it serves to attract male moths for mating . Electroantennographic studies have demonstrated strong responses in male antennae when exposed to this compound, confirming its biological activity as a semiochemical .
Species-Specific Applications
The biological activity of (Z)-11-Tetradecenyl acetate varies across insect species, often functioning in combination with other pheromone components to create species-specific attractant blends.
This compound has been documented as a sex pheromone component in multiple lepidopteran pests, including:
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Ostrinia nubilalis (European corn borer), where it serves as a key component in the pheromone blend
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Choristoneura rosaceana (obliquebanded leafroller), where it appears alongside related compounds including (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol, and (Z)-11-tetradecenal
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Tortrix viridana (green oak leaf roller), where it functions as the main pheromone component
The widespread occurrence of (Z)-11-Tetradecenyl acetate across different insect families suggests its evolutionary significance in insect communication systems.
Research Findings and Field Studies
Extensive research has characterized the behavioral activity and practical applications of (Z)-11-Tetradecenyl acetate in both laboratory and field settings.
Electroantennographic Studies
Electroantennography (EAG) provides valuable insights into how insects perceive and respond to pheromone compounds at the sensory level. This technique has been instrumental in confirming the biological activity of (Z)-11-Tetradecenyl acetate.
In studies with Tortrix viridana males, electroantennographic measurements demonstrated that (Z)-11-tetradecenyl acetate elicits significant responses in the male antennae, confirming its role as a pheromone component . Interestingly, these studies also found that (E)-11-tridecenyl acetate displayed even higher EAG activity, despite (Z)-11-tetradecenyl acetate being the main component in female secretions .
Field Attraction Studies
Field trials provide critical information about the practical effectiveness of pheromone compounds in attracting target insects under natural conditions. Such studies help optimize pheromone formulations for monitoring and control applications.
These findings highlight the complex interactions between pheromone components and the importance of precise blends for maximum effectiveness. No evidence for synergistic effects between these compounds was observed in the field studies with Tortrix viridana .
Species-Specific Pheromone Blends
Research has revealed that (Z)-11-Tetradecenyl acetate rarely functions alone but typically works in concert with other compounds to create species-specific attractant blends.
In the obliquebanded leafroller (Choristoneura rosaceana), (Z)-11-tetradecenyl acetate appears alongside several related compounds including (E)-11-tetradecenyl acetate, (Z)-11-tetradecen-1-ol, and (Z)-11-tetradecenal . Quantitative analysis revealed that female C. rosaceana contained an average of 40.40 ng of (Z)-11-tetradecenyl acetate, compared to much smaller amounts of the other components (0.83 ng of (E)-11-tetradecenyl acetate, 0.47 ng of (Z)-11-tetradecen-1-ol, and 0.13 ng of (Z)-11-tetradecenal) .
This precise ratio of components creates a species-specific chemical signature that helps ensure reproductive isolation between closely related species that may use similar pheromone components.
Applications in Pest Management
The identification and characterization of (Z)-11-Tetradecenyl acetate have enabled practical applications in agricultural pest management, offering environmentally sustainable alternatives to conventional insecticides.
Monitoring and Detection
Pheromone-baited traps using (Z)-11-Tetradecenyl acetate provide valuable tools for monitoring pest populations and timing control interventions. These applications help reduce unnecessary pesticide applications by enabling precision in treatment timing.
The compound's specific attractant properties make it effective for monitoring populations of target pests such as the European corn borer (Ostrinia nubilalis) and green oak leaf roller (Tortrix viridana) . Field deployment of pheromone traps allows farmers and pest managers to detect the presence and abundance of these pests, establishing economic thresholds for intervention.
Mating Disruption Strategies
Beyond monitoring, (Z)-11-Tetradecenyl acetate finds application in direct control strategies through mating disruption techniques. This approach represents an environmentally friendly alternative to conventional insecticides.
When deployed in high concentrations, the compound can saturate the environment, confusing male moths and preventing them from locating female mates . This disruption of normal mating behavior reduces the reproductive success of pest populations without introducing toxic chemicals into the ecosystem.
Synthesis and Production Methods
Commercial applications of (Z)-11-Tetradecenyl acetate require efficient synthesis methods that ensure stereochemical purity, as the biological activity depends on the specific Z configuration of the molecule.
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